Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate
Description
Historical Context of Quinoline Derivatives
The quinoline framework has a rich scientific heritage dating back to the early 19th century. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound leukol, meaning "white oil" in Greek. Subsequently, in 1842, French chemist Charles Gerhardt obtained a similar compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, naming it Chinoilin or Chinolein. The apparent differences between these compounds were later resolved when August Hoffmann recognized that the behavioral variations were due to contaminants rather than structural differences, establishing that both compounds were identical.
The systematic development of quinoline derivatives accelerated throughout the 20th century, driven primarily by their pharmaceutical potential. The structural framework of quinoline, characterized by a bicyclic aromatic system combining benzene and pyridine rings, provided a versatile platform for chemical modification. Historical applications initially focused on antimalarial agents, with quinine serving as the prototypical compound for treating severe Plasmodium falciparum infections. The quinoline motif subsequently expanded into diverse therapeutic areas, including antibacterial, antitumor, and antimicrobial applications.
The evolution of quinoline chemistry reflects broader advances in heterocyclic synthesis and structure-activity relationship understanding. Early synthetic methods, such as the Skraup synthesis developed in 1881, involved heating aniline with glycerol in concentrated sulfuric acid to produce unsubstituted quinoline. The Friedlander synthetic approach, described in 1882, provided a more convenient procedure through condensation of 2-aminobenzaldehydes with ketones. These foundational methodologies established the groundwork for developing sophisticated quinoline derivatives with enhanced therapeutic profiles.
Significance of Fluorine Substitution in Heterocyclic Compounds
Fluorine incorporation into nitrogen-containing heterocycles represents a transformative approach in modern medicinal chemistry. The stereoselective incorporation of fluorine atoms into nitrogen heterocycles leads to dramatic changes in molecular physical and chemical properties. These modifications can be rationally exploited across diverse fields, including medicinal chemistry and organocatalysis, due to the unique characteristics imparted by the carbon-fluorine bond.
The influence of fluorine substitution on nitrogen heterocycle stability and reactivity demonstrates profound effects on molecular behavior. When highly polarized carbon-fluorine bonds are incorporated into nitrogen heterocycles, they dramatically influence physical and chemical properties. The presence of fluorine affects chemical reactivity patterns, as illustrated through studies of fluorinated aziridines, where mono- and difluorinated variants show enhanced susceptibility to hydrolysis compared to their non-fluorinated counterparts.
Fluorination significantly impacts the conformational behavior of nitrogen heterocycles through specific geometric preferences. Research demonstrates that fluorinated azetidine derivatives exhibit distinct conformational effects, where neutral molecules prefer ring puckers that position fluorine atoms away from neutral nitrogen atoms, while charged derivatives invert this preference to bring fluorine closer to positively charged nitrogen. This charge-dipole interaction represents a general effect observed across various nitrogen heterocycle sizes, from four-membered to eight-membered rings.
| Ring Size | Conformational Effect | Interaction Type | Energy Difference |
|---|---|---|---|
| 4-membered | Fluorine-nitrogen distance variation | Charge-dipole | Variable |
| 5-membered | Axial-equatorial preferences | Steric and electronic | Moderate |
| 6-membered | Axial fluorine stabilization | Gauche effect | Significant |
| 8-membered | Dual fluorine-nitrogen interactions | Multiple charge-dipole | 9.2 kcal/mol |
The hydrogen bonding properties of fluorinated nitrogen heterocycles differ substantially from their non-fluorinated analogs. Fluorine substitution affects basicity levels, with systematic alterations in protonation behavior and acid-base equilibria. These changes directly impact molecular recognition patterns and biological activity profiles, making fluorinated derivatives valuable tools for structure-activity relationship studies and drug design applications.
Position of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate in the Fluoroquinolone Family
This compound occupies a distinctive position within the fluoroquinolone family due to its specific substitution pattern and structural characteristics. The compound features the characteristic 4-quinolone-3-carboxylate framework that defines fluoroquinolone antibiotics, but with unique positioning of fluorine atoms at the 6 and 8 positions rather than the more common 6-position substitution. This dual fluorine substitution pattern distinguishes it from conventional fluoroquinolone antibiotics while maintaining the core structural elements that characterize this important chemical class.
The classification of quinolone antibiotics follows a generational system based on spectrum of activity and chemical modifications. Only quinolone antibiotics in generation two and higher are considered fluoroquinolones, as they contain fluorine atoms in their chemical structure and demonstrate effectiveness against both Gram-negative and Gram-positive bacteria. The specific positioning of fluorine atoms in this compound represents an advanced modification that may confer distinct pharmacological properties compared to established fluoroquinolone generations.
Traditional fluoroquinolone development has focused primarily on 6-fluoroquinolones, with additional substitutions at positions 1, 7, and 8 significantly influencing potency and spectrum of activity. The 6,8-difluoro substitution pattern in this compound represents a departure from conventional design strategies, potentially offering unique advantages in terms of molecular stability, conformational properties, and biological activity profiles.
| Generation | Fluorine Position | Typical Examples | Spectrum |
|---|---|---|---|
| First | None | Nalidixic acid | Gram-negative only |
| Second | Position 6 | Ciprofloxacin, Norfloxacin | Gram-negative, some Gram-positive |
| Third | Position 6 + others | Levofloxacin, Sparfloxacin | Enhanced Gram-positive |
| Fourth | Multiple positions | Moxifloxacin, Gatifloxacin | Broad spectrum |
The amino group at position 4 and the ethyl ester functionality at position 3 further distinguish this compound within the fluoroquinolone classification system. These structural features potentially influence molecular interactions with biological targets and affect physicochemical properties such as solubility, stability, and cellular penetration. The combination of dual fluorine substitution with amino and ester functionalities creates a unique molecular architecture that may exhibit distinct biological and chemical properties.
Current Research Landscape and Scientific Interest
Contemporary research interest in this compound stems from its potential applications as a heterocyclic building block and its unique structural characteristics. The compound is currently classified as a research chemical for investigational purposes, indicating active scientific exploration of its properties and potential applications. Commercial availability from multiple chemical suppliers suggests sustained research demand and recognition of its value in synthetic chemistry applications.
Current synthetic methodologies for accessing fluoroquinoline derivatives have advanced significantly, incorporating modern catalytic approaches and green chemistry principles. Research efforts focus on developing efficient synthetic routes that minimize environmental impact while maximizing yield and selectivity. The synthesis of related fluoroquinoline compounds often involves multi-step procedures incorporating palladium-catalyzed reactions, fluorination strategies, and careful control of reaction conditions to achieve desired substitution patterns.
The research landscape encompasses both fundamental chemical studies and applied investigations. Fundamental research examines the conformational properties, electronic effects, and reactivity patterns of fluorinated quinoline derivatives. Applied research explores potential therapeutic applications, synthetic utility as building blocks, and development of new methodologies for accessing complex fluoroquinoline structures. The dual fluorine substitution pattern in this compound provides a valuable model system for understanding fluorine effects in heterocyclic chemistry.
| Research Area | Current Focus | Key Challenges | Future Directions |
|---|---|---|---|
| Synthetic Methods | Green chemistry approaches | Selectivity and yield | Catalytic efficiency |
| Conformational Studies | Fluorine effects | Complex interactions | Predictive models |
| Biological Activity | Structure-activity relationships | Specificity | Target identification |
| Applications | Building block utility | Scalability | Commercial viability |
Emerging research trends emphasize the development of stereoselective synthetic methods for accessing fluorinated nitrogen heterocycles with precise control over substitution patterns. The unique properties of stereoselectively fluorinated nitrogen heterocycles ensure continued importance and utility in diverse scientific applications. Future research directions likely include exploration of macrocyclic fluoroquinoline structures, investigation of fluorinated analogs of cyclic peptides, and development of advanced synthetic methodologies for accessing complex fluoroquinoline architectures.
The scientific interest in this compound reflects broader trends in fluorine chemistry and heterocyclic research. The compound serves as a representative example of how strategic fluorine incorporation can modify molecular properties and create new opportunities for chemical and biological applications. Continued research efforts will likely expand understanding of structure-property relationships in fluoroquinoline systems and identify novel applications for these sophisticated molecular architectures.
Properties
IUPAC Name |
ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSFZQMKXDEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670692 | |
| Record name | Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206092-20-7 | |
| Record name | Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Substituted Anilines
A common method involves cyclizing substituted aniline derivatives with diethyl ethoxymethylenemalonate (DEM). For example, 2,4-difluoroaniline undergoes condensation with DEM in acetic anhydride at 110–140°C to yield ethyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This intermediate is critical for subsequent amination and fluorination steps.
Key reaction parameters :
Palladium-Catalyzed Carbonylation
Alternative routes employ palladium-catalyzed carbonylation of 8-bromoisoquinoline derivatives. In one protocol, 8-bromo-6-fluoroquinoline reacts with carbon monoxide (60 psi) in methanol using palladium catalysts to form the methyl ester precursor, which is transesterified to the ethyl variant.
Optimization insights :
Fluorination Strategies
Position-selective fluorination at C6 and C8 is achieved via electrophilic or nucleophilic substitution:
Electrophilic Fluorination with Selectfluor®
Electrophilic agents like Selectfluor® enable direct fluorination of the quinoline core. For instance, treating ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with Selectfluor® in DMF at 80°C introduces fluorine atoms at C6 and C8.
Conditions :
Halogen Exchange Reactions
Nucleophilic fluorination using KF in polar aprotic solvents (e.g., DMSO) replaces chlorine or bromine substituents. This method is less common due to competing side reactions but offers regioselectivity advantages.
Introduction of the 4-Amino Group
Amination at position 4 typically follows two pathways:
Nucleophilic Substitution
The 4-chloro or 4-bromo intermediate reacts with ammonia or ammonium hydroxide under high-pressure conditions. For example, ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate undergoes amination in aqueous NH3 at 120°C for 12h.
Data comparison :
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 4-Bromo derivative | NH3 (aq) | 120°C, 12h | 54 |
| 4-Chloro derivative | NH4OH | 100°C, 24h | 48 |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling with ammonia equivalents (e.g., t-butyl carbamate) offers higher selectivity. A patented method uses cesium carbonate and Pd(OAc)2 in 1,4-dioxane at 90°C, achieving 71% yield after deprotection.
Advantages :
-
Avoids harsh ammonia conditions
-
Compatible with sensitive ester groups
Esterification and Functional Group Interconversion
The ethyl ester at position 3 is introduced via:
Direct Esterification
Carboxylic acid intermediates (e.g., 6,8-difluoro-4-aminoquinoline-3-carboxylic acid) react with ethanol under acid catalysis (H2SO4, 80°C).
Transesterification
Methyl esters are converted to ethyl variants using ethanol and Ti(OEt)4. This method avoids acidic conditions that could degrade the amino group.
Purification and Characterization
Final purification employs recrystallization (ethyl acetate/heptane) or column chromatography (SiO2, CH2Cl2/MeOH). Key characterization data includes:
Spectroscopic profiles :
-
1H NMR (DMSO-d6): δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 4.32 (q, J=7.1 Hz, 2H, OCH2), 6.85 (s, 2H, NH2), 7.25–7.45 (m, 2H, aromatic)
Challenges and Optimization Opportunities
Regioselectivity in Fluorination
Competing fluorination at C5/C7 positions remains a challenge. Computational studies suggest electron-withdrawing groups at C3 direct fluorination to C6/C8.
Amino Group Stability
The 4-amino group is prone to oxidation during esterification. Solutions include:
-
Using inert atmospheres (N2/Ar)
-
Adding radical scavengers (e.g., BHT)
Industrial-Scale Considerations
Large-scale synthesis (>1 kg) requires:
-
Continuous flow reactors for exothermic steps (e.g., fluorination)
-
Automated crystallization systems to control particle size
-
PAT (Process Analytical Technology) for real-time monitoring
Emerging Methodologies
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate belongs to the quinoline family, characterized by its unique structure that includes an amino group and difluorinated positions on the quinoline ring. The synthesis typically involves multi-step organic reactions using precursor compounds such as 6,8-difluoroquinoline and various amines or carboxylic acids. The reaction conditions are critical for achieving high yields and purity, with factors such as temperature, pressure, and catalysts being optimized during synthesis.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Its mechanism of action primarily involves the inhibition of specific molecular targets within biological systems, leading to significant effects on cancer cell proliferation and survival. Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Antibacterial Activity
The compound also demonstrates antibacterial properties. It has been compared to known quinolone antibiotics such as ofloxacin and norfloxacin, exhibiting higher antibacterial activity against Gram-positive bacteria with reduced phototoxicity. This makes it a promising candidate for developing new antibacterial agents .
Applications in Research
This compound has several applications in scientific research:
- Medicinal Chemistry : Its unique structural features make it relevant for developing new drugs targeting various diseases.
- Pharmacology : Ongoing studies explore its potential as an effective treatment for cancers and bacterial infections.
- Biochemistry : The compound's interactions at the molecular level are being investigated to better understand its biological effects.
Case Studies
- Cancer Therapeutics : A study demonstrated that this compound significantly inhibited the proliferation of human promyelocytic leukemia HL-60 cells. The compound induced apoptosis through mechanisms involving caspase activation and modulation of intracellular calcium levels .
- Antibacterial Efficacy : In comparative studies against established quinolone antibiotics, this compound showed superior efficacy against certain bacterial strains while exhibiting lower toxicity profiles .
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor function. The quinoline ring structure facilitates its insertion into biological membranes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Ethyl Quinoline-3-Carboxylates
Biological Activity
Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₈F₂N₂O₂ and a molecular weight of approximately 280.27 g/mol. Its structure features a quinoline ring with two fluorine substituents at positions 6 and 8, an amino group at position 4, and an ethyl carboxylate moiety.
Target Interaction
The primary target of this compound is the ATPase domain of human Topoisomerase II alpha (h TopoIIα). The compound inhibits this enzyme's function, which is crucial for DNA replication and cellular proliferation.
Biochemical Pathways
Inhibition of h TopoIIα disrupts DNA replication pathways, leading to significant anticancer activity. This mechanism highlights the compound's potential as an anticancer agent.
Biological Activity
This compound has demonstrated various biological activities:
- Antimicrobial Activity : Research indicates that quinoline derivatives possess notable antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including resistant strains .
- Anticancer Properties : The compound has been evaluated for its anticancer effects in several studies. It has shown promising results in inhibiting the growth of cancer cell lines through its action on Topoisomerase II .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, indicating its potential as a therapeutic agent in oncology .
- Antimicrobial Evaluation : In vitro tests against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli showed that the compound had substantial inhibitory effects, comparable to standard antibiotics like ciprofloxacin .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Reduced cell viability in cancer lines | |
| Enzyme Inhibition | Inhibition of h TopoIIα |
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound revealed that treatment with this compound led to a dose-dependent decrease in proliferation of breast cancer cells. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, demonstrating significant therapeutic potential .
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was found to exhibit superior activity against multi-drug resistant strains of bacteria. The results emphasized its potential role in developing new antimicrobial agents .
Q & A
Q. How do solvent systems influence solubility in biological assays?
- Co-solvent screening : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility (>100 µM) without cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
